Methyl 6-carbamimidoylnicotinate hydrochloride
Overview
Description
Methyl 6-carbamimidoylnicotinate hydrochloride: is a chemical compound with the molecular formula C8H10ClN3O2 and a molecular weight of 215.64 g/mol. It is a solid substance typically stored at temperatures between 2-8°C. This compound is known for its applications in scientific research, particularly in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-carbamimidoylnicotinate hydrochloride involves several steps, starting with the reaction of nicotinic acid with methylamine to form nicotinamide. This intermediate is then treated with chloroform to introduce the chloro group, resulting in the formation of the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that maintain precise temperature and pressure conditions to ensure the purity and yield of the final product. The process involves continuous monitoring and control to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-carbamimidoylnicotinate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Forms nicotinic acid derivatives.
Reduction: Produces amines and amides.
Substitution: Results in the formation of various substituted nicotinates.
Scientific Research Applications
Chemistry: Methyl 6-carbamimidoylnicotinate hydrochloride is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the manufacturing of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which Methyl 6-carbamimidoylnicotinate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing biochemical processes and cellular functions.
Comparison with Similar Compounds
Nicotinic Acid: A closely related compound used in vitamin supplements.
Nicotinamide: Another derivative of niacin, used in skincare products.
Methyl Nicotinate: Used in topical medications for pain relief.
Uniqueness: Methyl 6-carbamimidoylnicotinate hydrochloride stands out due to its specific chemical structure and its applications in scientific research and industry.
This comprehensive overview highlights the importance and versatility of this compound in various fields. Its unique properties and applications make it a valuable compound in scientific and industrial research.
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Properties
IUPAC Name |
methyl 6-carbamimidoylpyridine-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2.ClH/c1-13-8(12)5-2-3-6(7(9)10)11-4-5;/h2-4H,1H3,(H3,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBZDTOYEDJEPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680524 | |
Record name | Methyl 6-carbamimidoylpyridine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179361-48-8 | |
Record name | 3-Pyridinecarboxylic acid, 6-(aminoiminomethyl)-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1179361-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-carbamimidoylpyridine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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